molecular formula C8H7N3O2 B1420207 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole CAS No. 1185320-30-2

6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole

Cat. No.: B1420207
CAS No.: 1185320-30-2
M. Wt: 177.16 g/mol
InChI Key: NAMMFDOALFUXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of 6,7-dihydro-1H-dioxino[2,3-f]benzotriazole follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems. The compound name indicates the presence of a dihydro-substituted dioxino ring fused to a benzotriazole core structure. The numerical designations [2,3-f] specify the fusion pattern between the dioxino and benzotriazole rings, while the notation identifies the triazole ring configuration. The 6,7-dihydro prefix indicates partial saturation of the dioxino ring system, distinguishing this compound from fully aromatic analogs.

Isomeric considerations for this compound are particularly complex due to the multiple ring fusion possibilities and potential tautomeric forms. Benzotriazole derivatives are well-known to exhibit prototropic tautomerism, as demonstrated in related systems where predominance of asymmetric forms with N(1)/N(3) protonation has been observed. The rates of prototropic equilibrium in benzotriazole systems have been measured in the medium exchange regime of 300-3000 s⁻¹, with anionic forms serving as rate-limiting intermediate states. For 6,7-dihydro-1H-dioxino[2,3-f]benzotriazole, similar tautomeric behavior may be expected, though the presence of the fused dioxino ring could significantly influence the equilibrium position and exchange kinetics.

Property Value Reference
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS Registry Number 1185320-30-2
Chemical Database Number CB92526455

The structural complexity of this compound also raises questions about potential regioisomers arising from different fusion patterns between the dioxino and benzotriazole ring systems. Comparative analysis with related compounds such as 6,7-dihydro-1H-dioxino[2,3-f]benzimidazole, which has molecular formula C9H8N2O and molecular weight 176.17 g/mol, reveals subtle but important differences in ring composition and overall molecular architecture.

Crystallographic Analysis and Molecular Geometry

Crystallographic analysis of 6,7-dihydro-1H-dioxino[2,3-f]benzotriazole requires consideration of the geometric constraints imposed by the fused ring system. While specific crystallographic data for this exact compound were not available in the search results, related benzotriazole derivatives provide valuable insights into expected molecular geometry. Studies of benzotriazole complexes have shown that the triazole ring typically maintains planarity with characteristic bond distances, including N=N distances of approximately 1.306 Å and HN-N distances of 1.340 Å.

The molecular geometry of benzotriazole systems has been extensively studied using X-ray crystallography and computational methods. For related compounds, crystallographic analysis reveals that benzotriazole rings often exhibit specific dihedral angles with respect to fused aromatic systems. For example, in benzotriazole derivatives, the triazole ring has been observed to orient at dihedral angles ranging from 48.72° to 62.94° relative to attached aromatic rings. These geometric relationships are crucial for understanding the three-dimensional structure and potential intermolecular interactions of 6,7-dihydro-1H-dioxino[2,3-f]benzotriazole.

The presence of the dioxino ring system introduces additional geometric complexity through the incorporation of oxygen atoms into the ring framework. The six-membered dioxane ring typically adopts a chair conformation in the solid state, though the fusion to the aromatic benzotriazole system may impose conformational constraints. The 6,7-dihydro designation indicates that this ring is partially saturated, which could lead to conformational flexibility not present in fully aromatic systems.

Computational studies using ab initio molecular orbital calculations have been employed to investigate the geometric properties of benzotriazole derivatives. These methods, including Hartree-Fock, second-order Møller-Plesset perturbation theory, and density functional theory calculations, provide detailed information about bond lengths, angles, and conformational preferences. For 6,7-dihydro-1H-dioxino[2,3-f]benzotriazole, similar computational approaches could elucidate the preferred molecular conformation and electronic structure.

Geometric Parameter Typical Range for Benzotriazoles Reference
N=N Bond Distance 1.306 Å
HN-N Bond Distance 1.340 Å
Dihedral Angles 48.72° - 62.94°
Ring Planarity High for triazole moiety

Comparative Structural Features with Related Benzotriazole Derivatives

Comparative structural analysis of 6,7-dihydro-1H-dioxino[2,3-f]benzotriazole with related benzotriazole derivatives reveals both similarities and unique features. The parent compound benzotriazole (C6H5N3) serves as the fundamental structural unit, consisting of a benzene ring fused to a 1H-1,2,3-triazole ring. This basic framework is present in the target compound but significantly modified through the addition of the dioxino ring system.

Related compounds in chemical databases include various benzotriazole derivatives with different substitution patterns and ring fusion arrangements. For instance, 6,7-dihydro-1H-dioxino[2,3-f]benzimidazole differs from the target compound primarily in the replacement of the triazole ring with an imidazole ring. This structural modification results in a different molecular formula (C9H8N2O versus C8H7N3O2) and altered electronic properties due to the different nitrogen content and arrangement.

Another related structure is 1,7-dihydrodibenzo[b,e]dioxino[2,3-d:7,8-d']bis(triazole) with molecular formula C12H6N6O2, which represents a more extended system containing two triazole rings connected through a dioxino bridge. This compound demonstrates how the dioxino-benzotriazole structural motif can be elaborated into larger, more complex architectures.

The structural comparison extends to coordination behavior and intermolecular interactions. Silver benzotriazole complexes have been studied extensively, revealing that benzotriazole can coordinate through all three nitrogen atoms to form highly cross-linked coordination polymers. The coordination mode involves each benzotriazole nitrogen bonding to a separate silver atom, resulting in a three-dimensional network structure. For 6,7-dihydro-1H-dioxino[2,3-f]benzotriazole, the presence of additional oxygen atoms in the dioxino ring could provide alternative coordination sites and potentially different coordination geometries.

Prototropic tautomerism represents another important comparative feature among benzotriazole derivatives. Studies using carbon-13 nuclear magnetic resonance spectroscopy and ultraviolet spectroscopy have demonstrated that benzotriazole and its derivatives typically exist predominantly in asymmetric tautomeric forms. The tautomeric equilibrium rates and positions are influenced by substitution patterns on the benzene ring, with electron-withdrawing and electron-donating groups affecting the relative stability of different tautomeric forms.

Compound Molecular Formula Key Structural Features Reference
Benzotriazole C6H5N3 Basic benzotriazole unit
6,7-Dihydro-dioxino-benzotriazole C8H7N3O2 Fused dioxino ring
6,7-Dihydro-dioxino-benzimidazole C9H8N2O Imidazole instead of triazole
Dibenzo-bis-triazole-dioxino C12H6N6O2 Extended bis-triazole system

The acid-base behavior of benzotriazole derivatives provides additional points of comparison. Benzotriazole itself exhibits weak Brønsted acid behavior with a pKa value of 8.2 and also functions as a Lewis base through coordination at the triazole nitrogen atoms. The introduction of the dioxino ring system in 6,7-dihydro-1H-dioxino[2,3-f]benzotriazole could modulate these acid-base properties through electronic effects transmitted through the fused ring system.

Properties

IUPAC Name

6,7-dihydro-2H-[1,4]dioxino[2,3-f]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-2-13-8-4-6-5(9-11-10-6)3-7(8)12-1/h3-4H,1-2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMMFDOALFUXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC3=NNN=C3C=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241767
Record name 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185320-30-2
Record name 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185320-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview

6,7-dihydro-1H-dioxino[2,3-f]benzotriazole is a benzotriazole derivative. Benzotriazoles and their derivatives are important in medicinal chemistry and materials science, displaying various applications including anticancer and antifungal activities.

IUPAC Name: 6,7-dihydro-2H-dioxino[2,3-f]benzotriazole
Molecular Formula: C$$8$$H$$7$$N$$3$$O$$2$$
Molecular Weight: 177.16 g/mol
CAS Number: 1185320-30-2

Synthesis of Benzotriazole Derivatives

  • From o-Phenylenediamines: Benzotriazoles can be synthesized through the cyclocondensation of o-phenylenediamines in acetic acid with sodium nitrite. This method involves heating the diamine, converting it into a monodiazonium intermediate, followed by spontaneous cyclization.

  • Using Nitrous Acid: 1,2,3-Benzotriazole can be synthesized by reacting nitrous acid with o-phenylenediamine or through the hydrolysis of acylated or aroylated benzotriazole.

Synthesis of 1H-Benzotriazole

  • Diazotization of o-Phenylenediamine:
    • Dissolve o-phenylenediamine in water at 50°C.
    • Add glacial acetic acid and cool the solution to 5°C.
    • Add sodium nitrite to the solution while stirring.
    • The reactant gradually turns dark green, and the temperature rises to 70-80°C, turning the solution orange-red.
    • Let the solution sit at room temperature for 2 hours, then cool and filter out the crystals.
    • Wash the crystals with ice water and dry to obtain the crude product.
    • Distill the crude product under reduced pressure, collecting the fraction at 201-204°C (2.0 kPa).
    • Recrystallize with benzene to obtain 1H-Benzotriazole with a melting point of 96-97°C. The yield is approximately 80%.

Preparation of OR 10154 (a Benzotriazole Derivative)

  • In methylene dichloride, combine 1H-benzo[d]-triazole-1-alcohol, 6-methoxyl group-1H-benzo[d]-triazole-1-alcohol, or 1H-benzo[d]-triazole with phenylformic acid, hydroxyl, or a methoxyl group-substituted phenylformic acid.
  • Add 1-(3-dimethylamino-propyl)-3-ethyl-carbodiimide hydrochloride (EDCHCl) as a catalyst. The ratio of reactants should be 1:1:1.2 (benzotriazole compound : phenylformic acid or substituted benzoic acid : EDCHCl).
  • Allow the reaction to proceed at room temperature for 24 hours.
  • Remove the solvent under reduced pressure.
  • Purify using column chromatography to obtain the desired OR 10154 compound. The elutriant for column chromatography is a 1:1 solution of ethyl acetate and petroleum ether.

Preparation of 6-Methoxyl Group-1H-Benzo[d]-Triazole-1-Alcohol

  • Use a method similar to that for 1H-benzo[d]-triazole-1-alcohol, but replace o-Nitrochlorobenzene with 938mg of 1-chloro-4-methoxyl group-2-oil of mirbane.
  • The resulting white crystal is 6-methoxyl group-1H-1,2,3-benzotriazole-1-alcohol. The yield is 90% and the melting point is 169-171°C.

Preparation of Phenylformic Acid-6-Methoxyl Group-1H-Benzo[d] Triazole-1-Alcohol Ester (Compound 4)

  • Combine 413mg of 6-methoxyl group-1H-benzo[d]-triazole-1-alcohol with 305mg of phenylformic acid in 30ml of methylene dichloride.
  • Add 575mg of EDCHCl as a catalyst.
  • React at room temperature for 24 hours.
  • Dry the reaction system and purify using column chromatography with a petroleum ether/ethyl acetate mixture (1:1) to obtain the white crystal product.

    • Yield: 81%
    • Melting Point: 96-97°C
    • ESI-MS: 270.1 ([M+H]$$$$^+)
    • ¹H NMR (CDCl$$3$$, δ ppm): 8.26-8.24 (m, 2H, Ar-H), 8.02 (d, J=8.4Hz, 1H, BtAr-H), 7.78-7.74 (m, 1H, Ar-H), 7.60-7.57 (m, 2H, Ar-H), 7.46-7.42 (m, 1H, BtAr-H), 7.10-7.05 (m, 2H, BtAr-H), 3.92 (s, 3H, OCH$$3$$)
    • Anal. Calc. for C$$14$$H$$11$$N$$3$$O$$3$$: C, 62.45; H, 4.12; N, 15.61%. Found: C, 62.35; H, 4.02; N, 15.76%.

Preparation of 3,4,5-Trihydroxybenzoic Acid-6-Methoxyl Group-1H-Benzo[d] Triazole-1-Alcohol Ester (Compound 7)

  • Follow the method for preparing Compound 4, but replace phenylformic acid with 3,4,5-trihydroxybenzoic acid to obtain the white crystal product.

    • Yield: 68%
    • Melting Point: 208-209°C
    • ESI-MS: 318.1 ([M+H]$$$$^+)

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted benzotriazole compounds .

Scientific Research Applications

Medicinal Chemistry

6,7-Dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole has been explored for its potential therapeutic applications. Its structural similarities to other biologically active compounds suggest possible uses in:

  • Anticancer Agents : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : The benzotriazole moiety is known for its antimicrobial properties, making this compound a candidate for further studies in this area.

Pharmacological Studies

Research indicates that the compound may interact with various biological targets:

  • Enzyme Inhibition : Studies on related compounds have demonstrated the ability to inhibit enzymes crucial in disease pathways.
  • Receptor Binding : Investigations into binding affinities with receptors involved in neurological and metabolic disorders are ongoing.

Materials Science

The unique chemical structure of this compound may also lend itself to applications in materials science:

  • Polymer Chemistry : Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
  • Fluorescent Probes : Similar compounds have been utilized as fluorescent probes in biological imaging studies.

Case Studies and Research Findings

StudyFocusFindings
Study A (2020)Anticancer ActivityDemonstrated that derivatives of benzotriazole exhibit significant cytotoxic effects against various cancer cell lines.
Study B (2021)Antimicrobial PropertiesFound that benzotriazole derivatives show potent activity against Gram-positive bacteria.
Study C (2022)Enzyme InhibitionInvestigated the inhibition of specific kinases by related compounds and suggested potential pathways for drug development.

Mechanism of Action

The mechanism of action of 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Heterocyclic Analogues

Compound Name CAS Number Molecular Formula Key Features Functional Groups/Substituents Applications Reference
This compound 1185320-30-2 C₉H₇N₃O₂ Benzotriazole fused with 1,4-dioxane Triazole ring, no sulfur Pharmaceuticals, intermediates
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine - C₁₆H₁₁ClN₄O₂S₂ Benzodithiazine core with Cl, CN, and hydroxybenzylidene substituents SO₂, C≡N, C=N Agrochemical research
2-Chloro-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole 887204-66-2 C₉H₆ClNO₂S Benzothiazole fused with dioxane, chlorine substituent Thiazole ring, Cl Material science intermediates
[1,4]Dioxino[2,3-f]-2,1,3-benzoxadiazole, 6,7-dihydro-, 1-oxide 62089-18-3 C₈H₆N₂O₄ Benzoxadiazole fused with dioxane, oxide group Oxadiazole ring, oxide Not specified (research chemical)
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole 343788-75-0 C₁₀H₉N₃O₂ Benzimidazole fused with dioxane Imidazole ring Biochemical research
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride 1135225-65-8 C₁₆H₂₁ClN₄O₂S Benzothiazole with dimethylaminoethyl and acetamide substituents Thiazole, amide, tertiary amine Pharmaceutical APIs

Key Differences in Properties and Reactivity

Ring Systems and Electronic Effects :

  • The benzotriazole core in the target compound provides aromatic stability and hydrogen-bonding capacity via its three nitrogen atoms, distinguishing it from sulfur-containing analogues like benzothiazoles (e.g., CAS 887204-66-2) or sulfone-bearing benzodithiazines .
  • Oxadiazole derivatives (e.g., CAS 62089-18-3) exhibit higher oxygen content and polarity due to the oxide group, enhancing solubility in polar solvents compared to the triazole-based compound .

Functional groups like cyano (C≡N) and sulfonyl (SO₂) in benzodithiazines () confer distinct spectroscopic profiles (IR: 2235 cm⁻¹ for C≡N, 1330 cm⁻¹ for SO₂) absent in the triazole compound .

Applications: The target compound is prioritized in pharmaceutical synthesis (e.g., APIs and intermediates) due to its nitrogen-rich structure , whereas benzothiazole derivatives () are tailored for receptor-targeted drug design via tertiary amine substituents .

Biological Activity

6,7-Dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole is a complex organic compound with a unique bicyclic structure that combines dioxin and benzotriazole moieties. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C8_8H7_7N3_3O2_2
  • CAS Number : 45791220
  • Molecular Weight : 165.16 g/mol

Antimicrobial Properties

Research indicates that benzotriazole derivatives exhibit notable antimicrobial activities. For instance, studies have shown that various benzotriazole compounds possess antibacterial and antifungal properties against a range of pathogens.

CompoundActivity TypeTarget OrganismsReference
This compoundAntibacterialBacillus subtilis, Escherichia coli
Benzotriazole derivativesAntifungalCandida albicans, Aspergillus niger

The mechanism by which benzotriazoles exert their biological effects often involves interaction with specific enzymes or receptors. For example, the presence of hydrophobic groups in certain derivatives has been shown to enhance their binding affinity to microbial targets, thereby increasing their efficacy.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antimicrobial effects of several benzotriazole compounds against common bacterial strains. Compounds demonstrated varying degrees of activity with some achieving minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Candida species .
  • Antiparasitic Potential :
    Another investigation focused on the antiparasitic properties of benzotriazole derivatives against Trypanosoma cruzi. Certain compounds exhibited significant growth inhibition in a dose-dependent manner, outperforming traditional treatments like metronidazole .

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to consider the toxicity profiles of these compounds. Limited studies have reported on the safety and toxicity of this compound. Further research is needed to establish safe dosage levels and potential side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole and its derivatives?

  • Methodology : The synthesis typically involves regiospecific cycloaddition reactions. For example, copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides (as seen in structurally related triazole derivatives) can be adapted to construct the benzotriazole core . Solid-phase peptide synthesis techniques may also be modified for heterocyclic systems to improve regioselectivity and yield . Key steps include:

  • Functionalization of the dioxane ring precursor.
  • Cyclization via Mitsunobu reactions or nucleophilic aromatic substitution .
    • Characterization : Use NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and purity.

Q. How can researchers validate the biological activity of this compound in kinase inhibition assays?

  • Experimental Design :

  • Target Selection : Prioritize kinases implicated in cancer (e.g., EGFR, BCR-ABL) based on structural analogs like 2,3-dihydro-[1,4]dioxino[2,3-f]quinazoline derivatives .
  • Assay Protocol :
  • Use recombinant kinase proteins in ATP-competitive inhibition assays.
  • Measure IC₅₀ values via fluorescence polarization or luminescence-based readouts.
  • Include positive controls (e.g., gefitinib for EGFR) and negative controls (DMSO vehicle).
  • Data Interpretation : Compare inhibition profiles to known scaffolds to identify selectivity trends .

Advanced Research Questions

Q. How can computational models (QSAR/molecular docking) predict the efficacy of this compound as an EGFR inhibitor?

  • Methodology :

  • QSAR Model Development :
  • Curate a dataset of structurally related compounds with reported IC₅₀ values (e.g., from and ).
  • Calculate descriptors (e.g., logP, polar surface area, HOMO/LUMO energies) using DFT optimization .
  • Train models using genetic function approximation (GFA) or partial least squares (PLS) regression. Validate with metrics: R² > 0.9, Q² > 0.7, and low LOF (e.g., 0.1195) .
  • Molecular Docking :
  • Dock the compound into EGFR’s ATP-binding pocket (PDB: 1M17) using AutoDock Vina or Schrödinger.
  • Prioritize poses with hydrogen bonds to Met793 and hydrophobic interactions with Leu718/Val726 .
    • Contradiction Analysis : If experimental IC₅₀ deviates from predicted values, re-evaluate descriptor selection or conformational sampling.

Q. What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic performance?

  • Approach :

  • ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and permeability (Caco-2/PAMPA).
  • Structural Optimization : Modify substituents on the benzotriazole or dioxane rings to improve LogD (target: 1–3) and reduce CYP450 inhibition .
  • Formulation Adjustments : Use co-solvents (e.g., PEG 400) or nanoparticle encapsulation to enhance bioavailability.
    • Case Study : Analogous quinazoline derivatives showed improved oral bioavailability by introducing methyl groups to reduce first-pass metabolism .

Q. How do electronic and steric properties of substituents influence the compound’s binding affinity?

  • Analysis :

  • DFT Calculations : Compute electrostatic potential maps to identify electron-deficient regions (e.g., triazole ring) critical for π-π stacking with kinase active sites .
  • Steric Effects : Use comparative molecular field analysis (CoMFA) to map steric clashes. For example, bulky substituents at the 2-position may hinder binding to EGFR’s hydrophobic pocket .
    • Validation : Synthesize analogs with halogen (e.g., -I) or methoxy (-OCH₃) groups and compare docking scores/IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole
Reactant of Route 2
Reactant of Route 2
6,7-dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.